

Technical Guide: Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole

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Compound of Interest

Compound Name: 7-Bromo-4,5-difluoro-1H-indole

Cat. No.: B1322119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of **7-Bromo-4,5-difluoro-1H-indole**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable reference for researchers working with this and structurally related molecules. The guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR data for indole derivatives.

Chemical Structure and Atom Numbering

The structural integrity and purity of **7-Bromo-4,5-difluoro-1H-indole** are paramount for its application in research and drug development. The chemical structure and standard numbering convention for the indole ring are depicted below. This numbering is used for the assignment of NMR signals.

Caption: Structure of **7-Bromo-4,5-difluoro-1H-indole** with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for **7-Bromo-4,5-difluoro-1H-indole**. These predictions are based on computational algorithms and serve as a guideline for spectral interpretation. Actual experimental values may vary.

Predicted ¹H NMR Data

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N1-H	~8.5	br s	-
H-2	~7.4	t	~2.5
H-3	~6.6	t	~2.5
H-6	~7.2	t	~9.0

Predicted ¹³C NMR Data

Position	Chemical Shift (δ , ppm)
C-2	~125
C-3	~103
C-3a	~128
C-4	~148 (d, JC-F \approx 245 Hz)
C-5	~145 (d, JC-F \approx 240 Hz)
C-6	~115 (d, JC-F \approx 15 Hz)
C-7	~105
C-7a	~130

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.

Sample Preparation

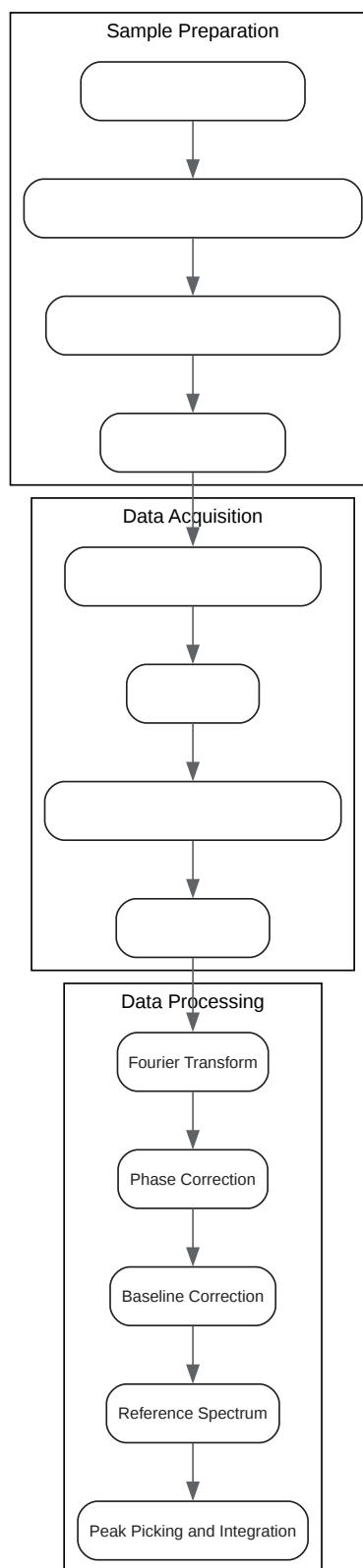
- Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents for indole derivatives include Deuterated Chloroform ($CDCl_3$),

Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆). For this compound, DMSO-d₆ is recommended to ensure the observation of the N-H proton.

- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
- Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up an NMR experiment.

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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Data Analysis and Interpretation

The analysis of the acquired spectra involves the assignment of each signal to a specific proton or carbon atom in the molecule. For **7-Bromo-4,5-difluoro-1H-indole**, the following considerations are crucial:

- ^1H NMR:
 - The N-H proton will likely appear as a broad singlet.
 - The aromatic protons will exhibit splitting patterns (doublets, triplets) due to coupling with neighboring protons and potentially with fluorine atoms. The magnitude of the coupling constants (J-values) will be key to assigning the relative positions of the protons.
- ^{13}C NMR:

- The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets.
- Carbons that are two or three bonds away from a fluorine atom may also show smaller couplings.
- The carbon attached to the bromine atom will be influenced by the halogen's electron-withdrawing and anisotropic effects.

By combining the information from both ^1H and ^{13}C NMR spectra, along with 2D NMR techniques such as COSY and HSQC if necessary, a complete and unambiguous assignment of the molecular structure can be achieved.

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